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Compound of Interest

Adenosine monophosphate-

13C10,15N5

Cat. No.: B12421751

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
applications of uniformly labeled 3C10,2°Ns Adenosine Monophosphate (AMP). This isotopically
enriched compound is a powerful tool in metabolic research, structural biology, and drug
development, enabling precise tracking and quantification of metabolic pathways and
molecular interactions.

Core Structure and Isotopic Labeling

13C10,°Ns labeled AMP is an isotopologue of adenosine monophosphate where all ten carbon
atoms have been replaced with the stable isotope Carbon-13 (*3C), and all five nitrogen atoms
have been replaced with the stable isotope Nitrogen-15 (*N). This uniform labeling results in a
significant mass shift compared to the naturally abundant (predominantly 2C and 4N) form of
AMP, making it an ideal internal standard and tracer for mass spectrometry and nuclear
magnetic resonance (NMR) based studies.

The molecular structure of AMP consists of three key components: the adenine nucleobase,
the ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose. In
13C10,1°Ns labeled AMP, all carbon and nitrogen atoms within these components are the heavy
isotopes.

Caption: Molecular structure of 13C10,2°Ns labeled Adenosine Monophosphate.
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Physicochemical and Spectroscopic Data

The uniform isotopic labeling of 13C10,°Ns AMP results in distinct physicochemical and

spectroscopic properties that are crucial for its application in quantitative studies.

lecul I : :

Property Value
Molecular Formula 13C10H14**Ns0O7P
Monoisotopic Mass 362.06 g/mol
Average Mass 362.11 g/mol
13C |Isotopic Purity Typically >98%
15N Isotopic Purity Typically >98%

Predicted NMR Chemical Shifts

Precise NMR chemical shifts are essential for the identification and structural analysis of
13C10,°Ns AMP. The following table provides predicted H, 13C, >N, and 3'P chemical shifts for
unlabeled AMP, which serve as a reference. The shifts for the labeled compound will be very
similar, with the primary difference being the presence of extensive 13C-13C, 13C-15N, and *H-13C

coupling.

Table 1: Predicted NMR Chemical Shifts for AMP (Reference: HMDB)
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Atom 1H Shift (ppm) 13C Shift (ppm)  *>N Shift (ppm) 3P Shift (ppm)
Adenine

H2 8.27
H8 8.52
Cc2 153.2
C4 149.9
C5 120.1
C6 156.9
C8 141.6
N1 2251
N3 212.8
N6 75.6
N7 2315
N9 165.7
Ribose

H1' 6.14
H2' 476
H3' 4.50
H4' 4.39
H5'a 4.14
H5'b 4.05
Ccr 88.6
Cc2 75.5
C3' 71.6
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c4 85.3

C5' 65.5
Phosphate

P ~3.5-4.5

Note: Chemical shifts are referenced to DSS for *H and 13C, liquid ammonia for °N, and
phosphoric acid for 3'P. Actual shifts can vary with pH, temperature, and solvent.

Mass Spectrometry and Fragmentation

In mass spectrometry, 13C10,2°Ns AMP exhibits a clear mass shift from its unlabeled
counterpart. The monoisotopic mass of the fully labeled molecule is approximately 15 atomic
mass units (10 from 13C and 5 from °N) greater than the unlabeled version.

Table 2: Key Mass Spectrometry Fragments of AMP (Negative lon Mode)

Lo Predicted m/z Predicted m/z
Fragment Description
(Unlabeled) (**C10,"°Ns Labeled)
[M-H]~ Parent lon 346.05 361.06
[Adenine-H]~ Adenine Base 134.05 139.05
] Dehydrated Ribose
[Ribose-P-H20-H]~ 211.01 216.01
Phosphate
[POs]~ Phosphate 78.96 78.96
Dihydrogen
[H2PO4]~ 96.97 96.97
Phosphate

Experimental Protocols
General Protocol for Enzymatic Synthesis of Uniformly
Labeled Ribonucleotides
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This protocol outlines the general steps for producing uniformly $3C, 1>N-labeled ribonucleoside

monophosphates (rNMPs), including AMP, which can then be further purified.

Bacterial Culture: Grow a suitable bacterial strain (e.g., E. coli or Methylophilus
methylotrophus) in a minimal medium where the sole carbon source is 13C-labeled (e.g., 13C-
glucose) and the sole nitrogen source is *°N-labeled (e.g., *>NHa4Cl).

Harvesting and Lysis: Harvest the bacterial cells by centrifugation and lyse them using a
suitable method (e.g., sonication or French press) to release the cellular contents.

Nucleic Acid Precipitation: Precipitate the total nucleic acids from the cell lysate using
isopropanol or ethanol.

Enzymatic Hydrolysis: Resuspend the nucleic acid pellet and perform enzymatic hydrolysis
using nuclease P1 to digest the nucleic acids into their constituent 5-mononucleotides.

Purification of NMPs: Separate the resulting mixture of AMP, GMP, CMP, and UMP using
anion-exchange chromatography.

Desalting and Lyophilization: Desalt the purified $3C10,°Ns AMP fraction and lyophilize to
obtain the final product.

Protocol for NMR Sample Preparation

Dissolution: Dissolve the lyophilized 13C10,°Ns AMP in a suitable deuterated solvent (e.qg.,
D20) to a final concentration of 1-5 mM.

pH Adjustment: Adjust the pH of the sample to the desired value (typically 6.5-7.5) using
dilute NaOD or DCI.

Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for
chemical shift referencing.

Transfer to NMR Tube: Transfer the final solution to a clean, high-precision NMR tube.

Applications in Research and Development
Metabolic Flux Analysis
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13C10,'°Ns AMP is a critical tool in metabolic flux analysis (MFA), a technique used to quantify
the rates of metabolic reactions within a biological system. By introducing 3C-labeled
substrates to cells or organisms, researchers can trace the incorporation of the heavy isotopes
into various metabolites, including the nucleotide pool. The isotopic enrichment pattern in AMP
provides valuable information about the activity of pathways such as the pentose phosphate
pathway and de novo purine synthesis.
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Caption: General workflow for a 13C-metabolic flux analysis experiment.

Structural Biology

In NMR spectroscopy, uniform isotopic labeling with 13C and >N is essential for studying the

structure and dynamics of nucleic acids and their complexes with proteins and other ligands.
The presence of these isotopes allows for the use of heteronuclear NMR experiments, which
greatly simplify spectral assignment and provide detailed structural constraints.

Drug Development

13C10,°Ns AMP can be used as an internal standard in pharmacokinetic and pharmacodynamic
studies to accurately quantify the levels of AMP and related adenosine-based drugs and their
metabolites in biological samples. This is crucial for understanding drug absorption, distribution,
metabolism, and excretion (ADME).

Signaling Pathways Involving AMP

AMP is a key signaling molecule in cellular energy homeostasis, primarily through the
activation of AMP-activated protein kinase (AMPK). When cellular energy levels are low (high
AMP:ATP ratio), AMP binds to the y-subunit of AMPK, leading to its activation. Activated AMPK
then phosphorylates downstream targets to switch on catabolic pathways that generate ATP
and switch off anabolic pathways that consume ATP.
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Caption: Simplified signaling pathway of AMP-activated protein kinase (AMPK).

This technical guide provides a foundational understanding of 13C10,>Ns labeled AMP. For
specific applications, further optimization of experimental protocols and data analysis methods
may be required.

 To cite this document: BenchChem. [In-Depth Technical Guide to 13C10,°Ns Labeled
Adenosine Monophosphate (AMP)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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